

Application Notes and Protocols for LAB 149202F

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Compound of Interest

Compound Name: LAB 149202F

Cat. No.: B1674204

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Introduction

LAB 149202F is an acylanilide antimicrobial agent demonstrating potent fungicidal activity, particularly against oomycetes. This document provides detailed application notes and protocols for the laboratory use of **LAB 149202F**, focusing on its application against economically significant plant pathogens such as *Plasmopara halstedii* (downy mildew of sunflower) and *Phytophthora infestans* (late blight of potato and tomato). The primary mode of action of acylanilide fungicides is the inhibition of ribosomal RNA (rRNA) synthesis through the specific targeting of RNA polymerase I.

Chemical Information

Identifier	Value
IUPAC Name	N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxolanyl)acetamide
CAS Number	94343-58-5
Chemical Formula	C ₁₆ H ₁₉ NO ₄
Molecular Weight	293.33 g/mol
Chemical Structure	(Structure available from chemical suppliers)

Biological Activity

LAB 149202F is a systemic fungicide with both protective and curative properties. It exhibits high efficacy against members of the Peronosporales order. The mechanism of action involves the selective inhibition of RNA polymerase I in oomycetes, leading to the cessation of rRNA synthesis and subsequent cell death. This targeted action provides a favorable toxicological profile for non-target organisms.

Quantitative Data Summary

The following table summarizes the effective dose (ED50) values for **LAB 149202F** against *Plasmopara halstedii*, the causal agent of sunflower downy mildew. The data is derived from glasshouse evaluation studies.

Fungicide	Antisporulant Effect ED50 (mg/L)	Curative Effect ED50 (mg/L)	Eradicant Effect ED50 (mg/L)
LAB 149202F	0.1 - 1.0	1.0 - 10.0	10.0 - 100.0

Data adapted from Oros, G., & Virányi, F. (1987). Glasshouse evaluation of fungicides for the control of sunflower downy mildew (*Plasmopara halstedii*). *Annals of Applied Biology*, 110(1), 53-63.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using the Agar Dilution Method

This protocol is designed to determine the minimum inhibitory concentration (MIC) of **LAB 149202F** against mycelial growth of oomycetes.

Materials:

- **LAB 149202F**
- Dimethyl sulfoxide (DMSO)

- Sterile distilled water
- Appropriate culture medium (e.g., Rye A agar for *P. infestans*)
- Petri dishes
- Actively growing oomycete cultures
- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Stock Solution Preparation: Prepare a 10 mg/mL stock solution of **LAB 149202F** in DMSO.
- Serial Dilutions: Perform serial dilutions of the stock solution in sterile distilled water to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
- Medium Preparation: Prepare the culture medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C in a water bath.
- Incorporation of Fungicide: Add the appropriate volume of each **LAB 149202F** dilution to the molten agar to achieve the final desired concentrations. Also, prepare a control plate with DMSO and another with sterile water.
- Pouring Plates: Pour the agar into sterile Petri dishes and allow them to solidify.
- Inoculation: From the margin of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.
- Incubation: Incubate the plates at the optimal temperature for the specific oomycete (e.g., 18-20°C for *P. infestans*) in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

- MIC Determination: The MIC is the lowest concentration of **LAB 149202F** that completely inhibits the visible growth of the mycelium.

Protocol 2: Glasshouse/Growth Chamber Evaluation of Fungicide Efficacy against Sunflower Downy Mildew (*Plasmopara halstedii*)

This protocol is adapted from the work of Oros and Virányi (1987) to assess the antisporeulant, curative, and eradicator effects of **LAB 149202F**.

Materials:

- Sunflower seeds (a susceptible cultivar)
- Sterile soil or potting mix
- Pots or seedling trays
- *Plasmopara halstedii* zoospore suspension
- **LAB 149202F**
- Wetting agent (e.g., Tween 20)
- Growth chamber or glasshouse with controlled environment
- Spray bottle

Procedure:

- Plant Growth: Sow sunflower seeds in pots with sterile soil and grow them in a growth chamber or glasshouse under optimal conditions (e.g., 20-22°C, 16-hour photoperiod).
- Inoculum Preparation: Prepare a zoospore suspension of *P. halstedii* in sterile distilled water. The concentration should be determined based on previous experiments (e.g., 1×10^5 sporangia/mL).

- Inoculation: Inoculate 4-day-old sunflower seedlings by immersing the germlings in the zoosporangia suspension for 2 hours.
- Fungicide Application:
 - Antisporulant Effect: Apply **LAB 149202F** solutions (with a wetting agent) of varying concentrations to the seedlings before inoculation.
 - Curative Effect: Apply **LAB 149202F** solutions to the seedlings after inoculation (e.g., 24 hours post-inoculation).
 - Eradicant Effect: Apply **LAB 149202F** solutions to the seedlings when the first symptoms of downy mildew appear (e.g., sporulation on cotyledons).
- Incubation: Maintain the plants in a humid environment for 24 hours post-inoculation to facilitate infection. Then, return them to the growth chamber.
- Disease Assessment: Assess the disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation). Disease assessment can be based on the percentage of plants showing symptoms (e.g., sporulation on leaves, stunting, chlorosis).
- Data Analysis: Calculate the ED50 value for each effect (antisporulant, curative, eradicant) using probit analysis or other suitable statistical methods.

Protocol 3: In Vitro RNA Polymerase I Inhibition Assay (Conceptual)

This protocol provides a conceptual framework for assessing the direct inhibitory effect of **LAB 149202F** on oomycete RNA polymerase I. A specific, validated protocol for oomycetes is not readily available in the public domain; therefore, this serves as a starting point for methods development.

Materials:

- **LAB 149202F**
- Oomycete cell-free nuclear extract (source of RNA polymerase I)

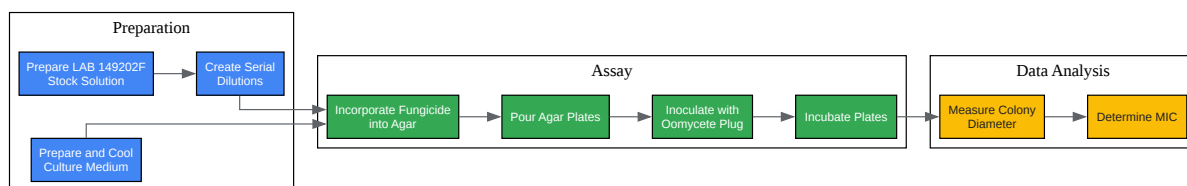
- rDNA template (plasmid containing a ribosomal RNA gene promoter and coding region)
- Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α - ^{32}P]UTP)
- Reaction buffer (containing Tris-HCl, MgCl_2 , DTT, etc.)
- RNase inhibitor
- TCA (trichloroacetic acid)
- Glass fiber filters
- Scintillation counter

Procedure:

- Preparation of Nuclear Extract: Isolate nuclei from actively growing oomycete mycelium and prepare a nuclear extract containing RNA polymerase I activity.
- Reaction Setup: In a microcentrifuge tube, set up the transcription reaction by adding the reaction buffer, rDNA template, ribonucleoside triphosphates (including the radiolabeled one), and RNase inhibitor.
- Inhibitor Addition: Add varying concentrations of **LAB 149202F** (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.
- Initiation of Transcription: Add the nuclear extract to initiate the transcription reaction.
- Incubation: Incubate the reaction at the optimal temperature for the oomycete's enzymatic activity (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).
- Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized radiolabeled RNA.
- Filtration: Filter the reaction mixture through glass fiber filters. The precipitated RNA will be trapped on the filter.

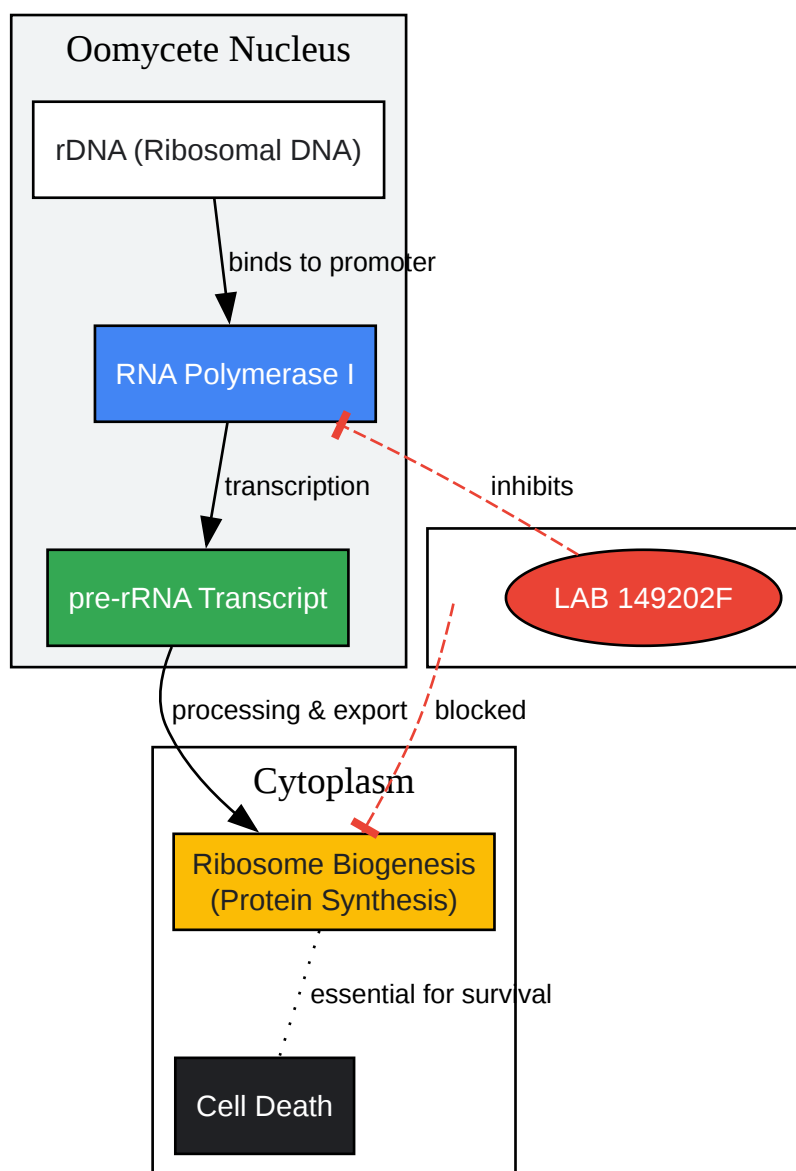
- Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled nucleotides.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **LAB 149202F** that causes a 50% reduction in RNA synthesis (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations



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Workflow for In Vitro Antifungal Susceptibility Testing.



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